N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Description

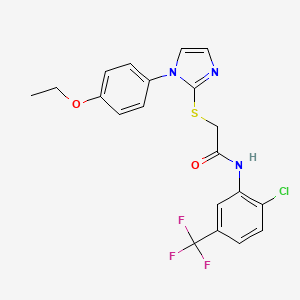

This compound features a central 1H-imidazole core substituted at position 1 with a 4-ethoxyphenyl group and at position 2 with a thioacetamide linkage. The thioacetamide moiety connects to a 2-chloro-5-(trifluoromethyl)phenyl group, contributing electron-withdrawing effects (Cl and CF₃) and lipophilicity. The 4-ethoxyphenyl substituent introduces an ether group, enhancing solubility compared to purely aromatic systems .

Properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClF3N3O2S/c1-2-29-15-6-4-14(5-7-15)27-10-9-25-19(27)30-12-18(28)26-17-11-13(20(22,23)24)3-8-16(17)21/h3-11H,2,12H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTKGHYXVJTIGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClF3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C18H18ClF3N2OS

- Molecular Weight : 450.9 g/mol

- IUPAC Name : this compound

These properties suggest a complex structure that may contribute to its biological efficacy.

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds related to the imidazole and thiazole moieties. For instance, imidazole derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The proposed mechanisms include:

- Inhibition of key enzymes : Compounds similar to this compound may inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and repair .

- Induction of apoptosis : The compound may trigger mitochondrial pathways leading to the release of pro-apoptotic factors, resulting in caspase activation and subsequent cancer cell death .

Case Study: Structure-Activity Relationship (SAR)

A study focusing on similar thiazole derivatives demonstrated that specific substitutions on the phenyl ring significantly enhanced anticancer activity. For example, compounds with electron-donating groups at strategic positions exhibited improved cytotoxicity against human cancer cell lines . This suggests that modifications to the phenyl ring in this compound could similarly enhance its biological activity.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds containing thiazole or imidazole rings often exhibit broad-spectrum antimicrobial activity due to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

(a) N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide (ChemDiv ID: F711-0103)

- Structural Differences : Replaces the 4-ethoxyphenyl group with ethylcarbamoylmethyl and hydroxymethyl substituents.

- The ethylcarbamoyl group introduces hydrogen-bonding capacity, which may enhance target binding affinity compared to the ethoxyphenyl ether .

- Molecular Weight : 462.86 g/mol (C₁₇H₁₈ClF₃N₄O₃S) vs. target compound’s ~452.8 g/mol (estimated).

(b) 2-{[1-{2-[(4-Chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

- Structural Differences : Substitutes the 4-ethoxyphenyl with a 4-chlorobenzylcarbamoylmethyl group and replaces the 2-chloro-5-CF₃ phenyl with a 2-fluorophenyl.

- Impact :

Core Heterocycle Modifications

(a) N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate

- Structural Differences : Replaces the thioacetamide linkage with a methylsulfinyl group and incorporates a pyridyl moiety.

- The pyridyl ring enhances basicity, altering pharmacokinetic properties such as tissue distribution .

(b) 2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester

- Structural Differences : Uses a benzoimidazole core instead of imidazole and adds a trifluoromethylpyridyl group.

- Multiple trifluoromethyl groups enhance metabolic stability but may reduce solubility .

Functional Group Variations

(a) N-(3-Ethylphenyl)-2-[[4-(4-methylphenyl)-5-(4-morpholinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide

- Structural Differences : Replaces imidazole with a 1,2,4-triazole ring and incorporates a morpholinyl group.

- Impact :

(b) Cyazofamid (4-chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide)

- Structural Differences: Features a cyano group and sulfonamide on the imidazole.

- Impact: The sulfonamide group is a strong hydrogen-bond donor/acceptor, enhancing target engagement.

Key Findings

- Electron-Withdrawing Groups : The 2-chloro-5-CF₃ phenyl group in the target compound enhances stability and target affinity compared to simpler aryl groups (e.g., 2-fluorophenyl in ).

- Solubility vs. Activity : Hydrophilic substituents (e.g., hydroxymethyl in ) improve solubility but may reduce membrane penetration. The target’s 4-ethoxyphenyl balances lipophilicity and moderate solubility.

- Heterocycle Impact : Imidazole derivatives generally exhibit better metabolic stability than triazoles or thiazoles (e.g., ), which are prone to oxidation.

Q & A

Basic: What synthetic methodologies are optimal for preparing this compound?

Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the imidazole-thiol intermediate. Key steps include:

- Thiol-alkylation : Reacting 1-(4-ethoxyphenyl)-1H-imidazole-2-thiol with 2-chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide in the presence of a base (e.g., K₂CO₃) and a polar solvent (e.g., ethanol or DMF) under reflux .

- Purification : Recrystallization from ethanol or methanol to isolate the final product .

Example Protocol:

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 80°C, 12h | Thiol-alkylation | ~60-70% |

| 2 | Ethanol recrystallization | Purification | >95% purity |

Basic: How is structural integrity confirmed post-synthesis?

Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy :

- ¹H NMR : Look for the singlet peak at δ 4.2–4.5 ppm (S-CH₂-CO), aromatic protons (δ 6.8–8.1 ppm), and trifluoromethyl (CF₃) as a distinct multiplet .

- ¹³C NMR : Confirm the acetamide carbonyl (δ ~170 ppm) and CF₃ (δ 120–125 ppm, q, J = 288 Hz) .

- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹), C-S (~680 cm⁻¹), and C-F (~1150 cm⁻¹) .

- Elemental Analysis : Match calculated vs. experimental C, H, N, S, and F percentages within ±0.3% .

Advanced: How to design SAR studies for optimizing bioactivity?

Answer:

Focus on systematic substituent variations:

- Modify the aryl groups : Replace the 4-ethoxyphenyl moiety with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess electronic effects on target binding .

- Thioacetamide linker : Replace sulfur with oxygen or selenium to evaluate the role of the thioether group in potency .

- Trifluoromethyl position : Compare analogs with CF₃ at ortho vs. para positions on the phenyl ring .

Example SAR Table:

| Derivative | Substituent (R) | IC₅₀ (μM) | Notes |

|---|---|---|---|

| 1 | 4-Ethoxy | 0.45 | Reference |

| 2 | 4-Nitro | 1.2 | Reduced activity |

| 3 | 4-Methyl | 0.38 | Improved lipophilicity |

Advanced: How to resolve contradictions in bioassay data?

Answer:

Common strategies include:

- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities >2% can skew results .

- Orthogonal assays : Pair enzyme inhibition (e.g., COX-1/2) with cell-based viability assays (e.g., MTT) to cross-validate .

- Dose-response curves : Ensure assays are run in triplicate with positive/negative controls to rule out false positives .

Advanced: What computational approaches predict binding modes?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., COX-2). The trifluoromethyl group often occupies hydrophobic pockets, while the acetamide linker hydrogen-bonds with catalytic residues .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Key interactions (e.g., π-π stacking with imidazole) should persist >70% of simulation time .

Docking Results Example:

| Compound | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| Target | -9.2 | H-bond with Tyr355, π-stacking with His90 |

Basic: What in vitro models are suitable for initial bioactivity screening?

Answer:

- Antimicrobial : MIC assays against S. aureus and E. coli using broth microdilution .

- Anticancer : NCI-60 cell line panel for cytotoxicity profiling .

- Enzyme inhibition : Fluorometric assays for COX-1/2 or kinase targets (e.g., EGFR) .

Advanced: How to identify metabolic pathways?

Answer:

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. The ethoxy group is prone to O-dealkylation, generating phenolic intermediates .

- Stable isotope labeling : Use ¹⁴C-labeled acetamide to track metabolic products in urine/plasma .

Advanced: What in vivo models evaluate efficacy and toxicity?

Answer:

- Murine xenograft models : For anticancer activity, administer 10–50 mg/kg/day IP and monitor tumor volume vs. controls .

- Acute toxicity : OECD 423 test in rats (dose range: 50–2000 mg/kg) to determine LD₅₀ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.